![molecular formula C16H18ClN3S B12522598 Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl- CAS No. 677343-07-6](/img/structure/B12522598.png)
Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N'-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N’-ethyl- is a compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form hydrogen bonds. This particular compound features a guanidine core with a 4-chlorophenylthio group and an ethyl group attached to it. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of amines with activated guanidine precursors. For this compound, one-pot synthesis methods can be employed, where N-chlorophthalimide, isocyanides, and amines are used as starting materials . The reaction conditions are generally mild, and the process can yield diverse guanidines with high efficiency.
Industrial Production Methods
Industrial production of guanidines often involves the use of thiourea derivatives as guanidylating agents. These agents react with amines in the presence of coupling reagents or metal catalysts to form the desired guanidine compounds . The process is scalable and can be optimized for high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N’-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the guanidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted guanidines and aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N’-ethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of heterocycles and other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N’-ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can enhance the release of acetylcholine following a nerve impulse and slow the rates of depolarization and repolarization of muscle cell membranes . These interactions are mediated through hydrogen bonding and electrostatic interactions with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Chlorophenyl)guanidine oxalate
- 4-(4-Chlorophenyl)-4-oxobutanoic acid
- N-(4-Chlorobenzhydryl)piperazine
Uniqueness
Guanidine, N-[[4-[(4-chlorophenyl)thio]phenyl]methyl]-N’-ethyl- is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other guanidines that may lack such functional groups or have different substituents .
Eigenschaften
CAS-Nummer |
677343-07-6 |
|---|---|
Molekularformel |
C16H18ClN3S |
Molekulargewicht |
319.9 g/mol |
IUPAC-Name |
2-[[4-(4-chlorophenyl)sulfanylphenyl]methyl]-1-ethylguanidine |
InChI |
InChI=1S/C16H18ClN3S/c1-2-19-16(18)20-11-12-3-7-14(8-4-12)21-15-9-5-13(17)6-10-15/h3-10H,2,11H2,1H3,(H3,18,19,20) |
InChI-Schlüssel |
BLIVNBAXZXXNGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=NCC1=CC=C(C=C1)SC2=CC=C(C=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole, 2-[4-(2-phenylethyl)phenyl]-1-(phenylmethyl)-](/img/structure/B12522517.png)

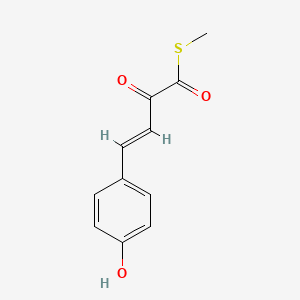
![1-[(Piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522536.png)
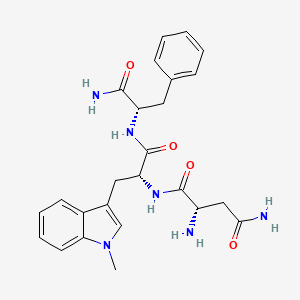
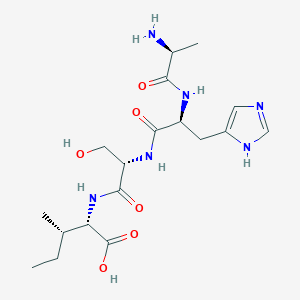
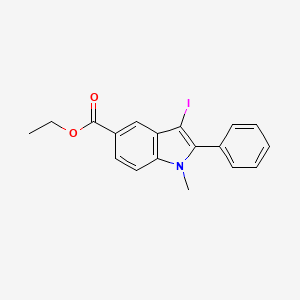
![Butanamide, 2-[(3-methoxy-5-nitrophenyl)azo]-3-oxo-N-phenyl-](/img/structure/B12522563.png)
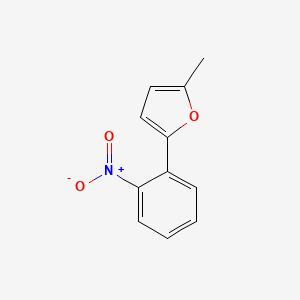
![2-[1-(4-Chlorophenyl)-3-phenyl-1H-inden-2-yl]ethan-1-ol](/img/structure/B12522577.png)
![12-[(Prop-2-en-1-yl)oxy]cyclododeca-1,4,8-triene](/img/structure/B12522585.png)
![(1H-Indazol-3-yl)(2-{[(1H-pyrazol-4-yl)methyl]amino}phenyl)methanone](/img/structure/B12522593.png)
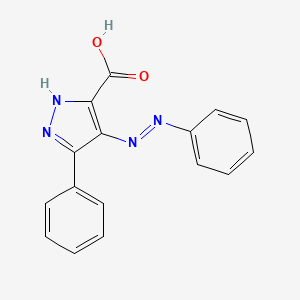
![5-tert-butyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12522608.png)
